molecular formula C10H14O B14459239 1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one CAS No. 73537-33-4

1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one

Cat. No.: B14459239
CAS No.: 73537-33-4
M. Wt: 150.22 g/mol
InChI Key: VZPIFEFIPUCWEE-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one is a chemical compound with the molecular formula C10H16O It is a derivative of indanone, characterized by a hexahydroindenone structure with a methyl group at the 1-position

Preparation Methods

The synthesis of 1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-Methyl-4H-inden-4-one under specific reaction conditions. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Methyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one can be compared with other similar compounds, such as:

    1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one: This compound has additional methyl groups, which may influence its chemical properties and reactivity.

    1,2,3,5,6,7-Hexahydro-4H-inden-4-one: Lacks the methyl group at the 1-position, resulting in different chemical behavior.

    1,2,3,4,5,6-Hexahydro-4H-inden-4-one: Another derivative with variations in hydrogenation and substitution patterns.

Properties

CAS No.

73537-33-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-methyl-1,2,3,5,6,7-hexahydroinden-4-one

InChI

InChI=1S/C10H14O/c1-7-5-6-9-8(7)3-2-4-10(9)11/h7H,2-6H2,1H3

InChI Key

VZPIFEFIPUCWEE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1CCCC2=O

Origin of Product

United States

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